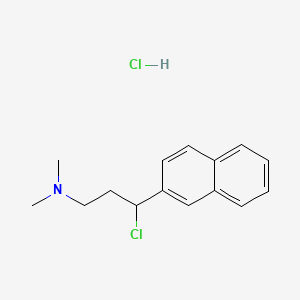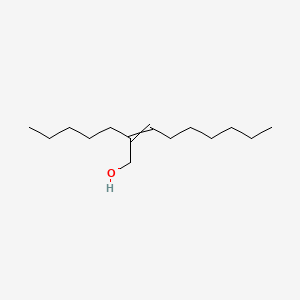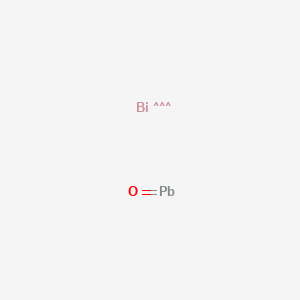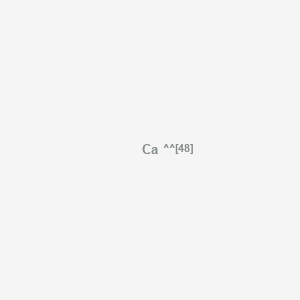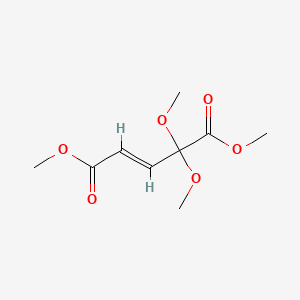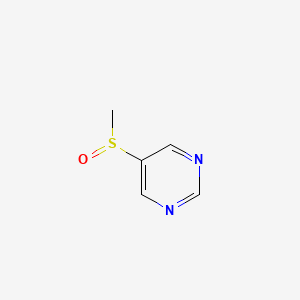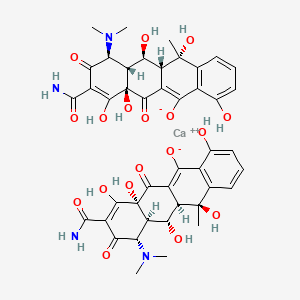
P-BenzoquinoneForSynthesis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-BenzoquinoneForSynthesis, also known as 1,4-Benzoquinone or para-benzoquinone, is an organic compound with the molecular formula C6H4O2. It is a yellow crystalline solid with a distinctive odor. This compound is widely used in organic synthesis and serves as a precursor to various chemicals and materials .
準備方法
Synthetic Routes and Reaction Conditions
P-BenzoquinoneForSynthesis can be synthesized through several methods. One common method involves the oxidation of hydroquinone using oxidizing agents such as potassium bromate or hydrogen peroxide . Another method includes the catalytic oxidation of benzene with hydrogen peroxide over copper-modified titanium silicalite-1 (Cu/TS-1) catalyst . This method is environmentally friendly and offers high selectivity and conversion rates.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of aniline or phenol. The oxidation of aniline is one of the oldest methods but is less favored due to environmental concerns . The catalytic oxidation of benzene with hydrogen peroxide is a more sustainable and efficient method for large-scale production .
化学反応の分析
Types of Reactions
P-BenzoquinoneForSynthesis undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other quinones.
Reduction: It can be reduced to hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium bromate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products
Oxidation: Higher quinones.
Reduction: Hydroquinone.
Substitution: Various substituted quinones depending on the nucleophile used.
科学的研究の応用
P-BenzoquinoneForSynthesis has a wide range of applications in scientific research:
Chemistry: Used as a polymerization inhibitor, dye intermediate, and catalyst in various organic reactions.
Biology: Studied for its role in electron transfer processes and as a model compound for biological quinones.
Medicine: Investigated for its potential therapeutic properties and as a component in drug synthesis.
作用機序
The mechanism of action of P-BenzoquinoneForSynthesis involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile compound in various chemical processes. In biological systems, it can participate in electron transfer chains, influencing cellular respiration and other metabolic pathways .
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: Similar in structure but with an additional benzene ring.
2,5-Dimethyl-1,4-benzoquinone: A methyl-substituted derivative of P-BenzoquinoneForSynthesis.
Chloranil (tetrachloro-1,4-benzoquinone): A chlorinated derivative with different reactivity.
Uniqueness
This compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo both oxidation and reduction reactions makes it a valuable compound in synthetic chemistry and industrial applications .
特性
CAS番号 |
119-61-6 |
|---|---|
分子式 |
C77H120O42 |
分子量 |
1717.765 |
IUPAC名 |
(2R)-2-acetyloxy-3-[(17R)-17-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyicosoxy]propanoic acid |
InChI |
InChI=1S/C77H120O42/c1-14-29-50(30-27-25-23-21-19-17-15-16-18-20-22-24-26-28-31-97-33-56(72(95)96)102-42(6)83)110-74-65(118-76-69(108-48(12)89)66(105-45(9)86)62(103-43(7)84)53(113-76)35-99-39(3)80)60(94)61(51(32-78)111-74)116-75-70(109-49(13)90)68(107-47(11)88)64(55(115-75)37-101-41(5)82)117-77-71(119-73-59(93)58(92)57(91)52(112-73)34-98-38(2)79)67(106-46(10)87)63(104-44(8)85)54(114-77)36-100-40(4)81/h50-71,73-78,91-94H,14-37H2,1-13H3,(H,95,96)/t50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60+,61-,62-,63-,64-,65-,66+,67+,68+,69-,70-,71-,73+,74-,75+,76+,77+/m1/s1 |
InChIキー |
DXDVXLLFEFFVGF-XVHRNKFMSA-N |
SMILES |
CCCC(CCCCCCCCCCCCCCCCOCC(C(=O)O)OC(=O)C)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)O)O)O)OC(=O)C)OC(=O)C)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


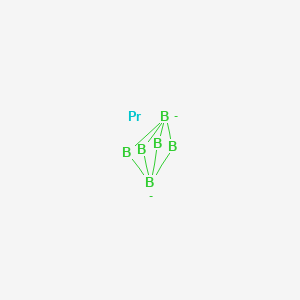
![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)
